molecular formula C13H13NO2 B1314070 Ethyl 2-(quinolin-2-YL)acetate CAS No. 5100-57-2

Ethyl 2-(quinolin-2-YL)acetate

Cat. No. B1314070
CAS RN: 5100-57-2
M. Wt: 215.25 g/mol
InChI Key: OQQYMAOGIWMABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(quinolin-2-yl)acetate is a chemical compound with the CAS Number: 5100-57-2 and a molecular weight of 215.25 . Its IUPAC name is ethyl 2-quinolinylacetate . The compound is used for research and development purposes .


Physical And Chemical Properties Analysis

Ethyl 2-(quinolin-2-YL)acetate has a molecular weight of 215.25 . It should be stored in a dry environment at a temperature between 2-8°C . Unfortunately, other specific physical and chemical properties such as boiling point and density were not found in the search results .

Scientific Research Applications

Corrosion Inhibition

Ethyl 2-(quinolin-2-YL)acetate derivatives, such as those in the quinoxalines family, have been studied for their effectiveness as corrosion inhibitors. A study demonstrated that these compounds, when used in nitric acid media, show a significant correlation between their molecular structure and inhibition efficiency. This makes them valuable in protecting metals like copper from corrosion in industrial applications (Zarrouk et al., 2014).

Molecular Switch Mechanism

In a study exploring the E/Z switching mechanism of a rotary switch molecule, Ethyl 2-(quinolin-2-YL)acetate derivatives were examined. The study utilized NMR, UV-Vis spectroscopy, and quantum-chemical calculations to understand the switching mechanism influenced by water molecules, providing insights into isomerization and tautomerism in molecular switches (Deneva et al., 2020).

Synthesis of Pyrroloquinolines

Ethyl 2-(quinolin-2-YL)acetate derivatives have been used in the synthesis of pyrroloquinolines through a ligand-free Cu-catalyzed cycloaddition process. This synthesis, utilizing air as the sole oxidant, highlights the potential of these compounds in organic synthesis and pharmaceutical research (Yu et al., 2016).

Antimicrobial Activity

Some derivatives of Ethyl 2-(quinolin-2-YL)acetate have shown significant antimicrobial properties. For instance, compounds synthesized from hydroxyquinoline and ethyl chloroacetate exhibited considerable antibacterial and antifungal activity, indicating their potential use in developing new antimicrobial agents (Ahmed et al., 2006).

Chemosensors for Metal Ions

Derivatives of Ethyl 2-(quinolin-2-YL)acetate have been used to develop chemosensors, particularly for detecting lead ions (Pb2+). These sensors exhibit an “on–off” fluorescence response, providing a sensitive method for detecting specific metal ions in various environments (Meng et al., 2018).

Allosteric HIV-1 Integrase Inhibitors

In the field of virology, certain derivatives of Ethyl 2-(quinolin-2-YL)acetate, specifically 2-(Quinolin-3-yl)-acetic-acid derivatives, have been identified as allosteric inhibitors of HIV-1 integrase. These compounds block integrase interactions with viral DNA and its cellular cofactor, showing potential as antiretroviral compounds (Kessl et al., 2012).

Safety and Hazards

When handling Ethyl 2-(quinolin-2-YL)acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

ethyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYMAOGIWMABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499887
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(quinolin-2-YL)acetate

CAS RN

5100-57-2
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of vacuum dried Zn dust (6.0 g, 93.8 mmol) in dry THF (100 mL) was added TMSCl (0.5 mL) dropwise over 5 min under N2 atmosphere and under stirring. The mixture was stirred for 30 min and warmed to 45° C. Ethyl bromoacetate (5.2 mL, 46.9 mmol) was added dropwise via a syringe. After addition, the mixture was stirred at the same temperature for 1 h. After sedation at room temperature for 2 h, a clear orange solution was formed. The orange solution (50 mL) was carefully sucked into a syringe through a long needle and added to a mixture of 2-bromoquinoline (2.0 g, 9.6 mmol) and PdCl2(dppf) (200 mg, 0.27 mmol) in a three-neck flask. The mixture was refluxed under N2 for 3 h. The reaction was monitored with LC-MS. Ethyl acetate (200 mL) was added to dilute the mixture and water (50 mL) was added to quench the reaction. The mixture was filtered through a celite pad. The filtration was partitioned between brine and ethyl acetate. The organic layer was separated, washed with brine (100 mL), dried over sodium sulfate and concentrated. The residue was purified with silica column (PE/EA=3:1) to give the title compound as orange oil (1.0 g, 48%). LC-MS (ESI+): m/e 216 (M+H)+, Rt: 0.62 min.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(quinolin-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(quinolin-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(quinolin-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(quinolin-2-YL)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(quinolin-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(quinolin-2-YL)acetate

Q & A

Q1: What is the main application of Ethyl 2-(Quinolin-2-yl)acetate highlighted in the research?

A1: The research demonstrates the use of Ethyl 2-(Quinolin-2-yl)acetate as a key starting material in a novel, ligand-free copper-catalyzed [3 + 2] cycloaddition reaction. [] This reaction synthesizes pyrrolo[1,2-a]quinolines, a class of nitrogen-containing heterocycles with potential biological activity. [] The reaction utilizes readily available starting materials, ambient air as an oxidant, and mild reaction conditions, making it a potentially valuable tool in organic synthesis. []

Q2: What are the advantages of the copper-catalyzed reaction using Ethyl 2-(Quinolin-2-yl)acetate compared to other methods for synthesizing pyrrolo[1,2-a]quinolines?

A2: The research highlights several advantages of this method:

  • Ligand-free catalysis: Unlike many other copper-catalyzed reactions, this method does not require the use of expensive or complex ligands, simplifying the reaction procedure and potentially reducing costs. []
  • Ambient air as oxidant: Utilizing air as the oxidant avoids the need for harsh or toxic oxidizing agents, contributing to a greener and safer synthetic route. []
  • Mild conditions: The reaction proceeds under mild conditions, which could be beneficial for synthesizing complex molecules with sensitive functional groups. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.